Methoxypiperamide

Forensic Toxicology Drug Metabolism Cytochrome P450

Procure high-purity Methoxypiperamide (CAS 67023-02-3) for forensic and pharmacological research. This substituted piperazine features a unique 4-methoxybenzoyl amide moiety that undergoes hydrolytic metabolism to 4-methoxybenzoic acid and 1-methylpiperazine—a liability absent in amine analogs. Its distinct HR-MS accurate mass (234.136827 Da) and engagement of CYP2C19, CYP1A2, CYP2D6, and CYP3A4 make it an essential reference standard for LC-HRMS/MS method development, toxicology screening, and polypharmacy risk assessment studies.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 67023-02-3
Cat. No. B6617307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxypiperamide
CAS67023-02-3
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3
InChIKeyDWPVVZZGGGCRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxypiperamide (CAS 67023-02-3) for Forensic Toxicology and Analytical Reference: Key Chemical and Pharmacological Profile


Methoxypiperamide (MeOP, MEXP), chemically (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a synthetic substituted piperazine that emerged in 2013 as a new psychoactive substance (NPS) offered on internet websites as a 'research chemical' [1]. The compound features a piperazine core with a 4-methoxyphenyl group and a 4-methyl substituent, yielding a molecular formula of C₁₃H₁₈N₂O₂ and a monoisotopic mass of 234.136827 Da [2]. Its stimulant properties are attributed to interactions with serotonergic and dopaminergic neurotransmitter systems, though the precise molecular targets remain incompletely characterized [3].

Methoxypiperamide (CAS 67023-02-3): Why In-Class Piperazine Analogs Are Not Interchangeable in Forensic and Research Applications


Although Methoxypiperamide shares a piperazine core with compounds such as benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (MeOPP), its unique combination of a 4-methoxybenzoyl amide moiety and a 4-methylpiperazine ring confers distinct metabolic, analytical, and safety profiles that preclude simple substitution [1]. Critically, the presence of an amide bond introduces a primary metabolic liability (hydrolysis) absent in amine-containing analogs, while the specific substitution pattern alters both chromatographic retention behavior and cytochrome P450 isoenzyme engagement [2]. These differences are not merely academic; they directly impact the selection of appropriate analytical reference standards, the interpretation of toxicological screening results, and the design of in vitro metabolism studies [3].

Quantitative Evidence for Methoxypiperamide Differentiation: Analytical, Metabolic, and Physicochemical Comparative Data for Procurement Decisions


Methoxypiperamide vs. Benzylpiperazine: Cytochrome P450 Enzyme Engagement Profile Determines Distinct Metabolic Fate and Interaction Potential

Methoxypiperamide's metabolism is catalyzed by a distinct set of human cytochrome P450 (CYP) isoenzymes compared to the structurally related piperazine analog benzylpiperazine (BZP) [1]. While both compounds are substrates for CYP2D6 and CYP1A2, Methoxypiperamide additionally requires CYP2C19 for its initial metabolic steps, a CYP isoform not reported to be significantly involved in BZP metabolism [2].

Forensic Toxicology Drug Metabolism Cytochrome P450

Methoxypiperamide vs. Benzylpiperazine: Monoisotopic Mass Distinction for High-Resolution Mass Spectrometry Confirmation

High-resolution mass spectrometry (HR-MS) provides unequivocal identification of Methoxypiperamide based on its monoisotopic mass, which differs significantly from that of the common piperazine analog benzylpiperazine (BZP) [1]. This mass difference is a direct consequence of the distinct elemental composition (C₁₃H₁₈N₂O₂ vs. C₁₁H₁₆N₂) and is essential for unambiguous differentiation in complex biological matrices .

Analytical Chemistry Forensic Toxicology High-Resolution Mass Spectrometry

Methoxypiperamide vs. 1-(4-Methoxyphenyl)piperazine: Structural and Metabolic Divergence Driven by Amide Moiety

Unlike the simple amine-containing analog 1-(4-methoxyphenyl)piperazine (MeOPP), Methoxypiperamide contains an amide bond that serves as a primary site for hydrolytic metabolism, generating 4-methoxybenzoic acid and 1-methylpiperazine as major phase I metabolites [1]. This metabolic pathway is entirely absent in MeOPP, which instead undergoes direct N-dealkylation and aromatic hydroxylation [2].

Metabolite Identification Forensic Toxicology Designer Drug Analysis

Methoxypiperamide Synthesis Protocol Yields Defined Purity and Characterization Data Suitable for Analytical Reference Material Production

Methoxypiperamide is synthesized via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine, a straightforward one-step amide coupling that yields the target compound in sufficient purity for full analytical characterization [1]. This synthetic route, documented in the peer-reviewed literature, provides a reproducible protocol for reference standard preparation and ensures consistency across research and forensic applications [2].

Organic Synthesis Reference Standard Manufacturing Analytical Characterization

Optimal Procurement and Utilization Scenarios for Methoxypiperamide (CAS 67023-02-3) in Forensic, Toxicological, and Analytical Research Settings


Forensic Toxicology Reference Standard for LC-HRMS Confirmation of Methoxypiperamide Intake

Forensic laboratories require certified reference materials for the unequivocal identification of Methoxypiperamide in biological samples. The compound's monoisotopic mass of 234.136827 Da, established via HR-ESI-MS [1], and its characteristic hydrolytic metabolites (4-methoxybenzoic acid and 1-methylpiperazine) [2] provide a dual analytical fingerprint. Procurement of high-purity Methoxypiperamide enables method development and validation for LC-HRMS/MS screening panels targeting piperazine-derived NPS.

In Vitro Metabolism Studies to Assess CYP2C19-Mediated Drug-Drug Interaction Liability

Given Methoxypiperamide's unique engagement of CYP2C19, in addition to CYP1A2, CYP2D6, and CYP3A4 [1], the compound serves as a valuable probe substrate for investigating polypharmacy risks associated with piperazine NPS. Research groups focused on predicting adverse event profiles can utilize Methoxypiperamide in human liver microsome or recombinant CYP assays to quantify its metabolic clearance and inhibitory potency against co-administered therapeutics.

Academic Research into Structure-Activity Relationships (SAR) of Piperazine-Based Stimulants

Methoxypiperamide occupies a distinct chemical space among substituted piperazines, featuring a 4-methoxybenzoyl amide moiety not present in BZP, MeOPP, or TFMPP [1]. Academic pharmacology laboratories can procure the compound to systematically compare its receptor binding profile and functional activity against amine-containing analogs. This SAR data is essential for understanding the molecular determinants of psychoactive effects within the piperazine class.

Analytical Method Development for Seized Drug Analysis and Purity Assessment

Law enforcement and customs laboratories require reference standards for the identification and quantification of Methoxypiperamide in seized materials. The compound's GC-EIMS and LC-ESI-MS fragmentation patterns have been fully characterized [1], allowing for the creation of spectral libraries. Procurement of neat analytical standard material supports the calibration of quantitative NMR or HPLC-UV methods for assessing purity in forensic casework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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